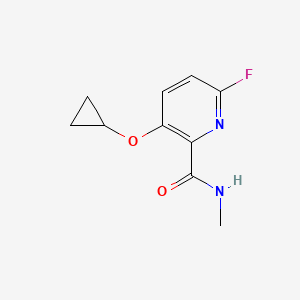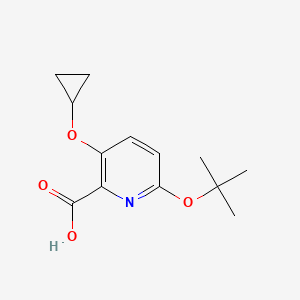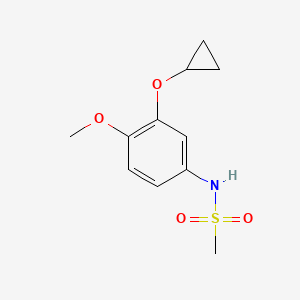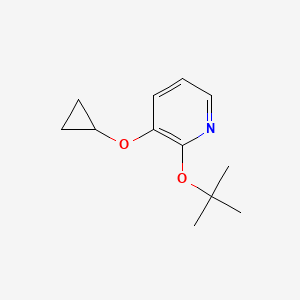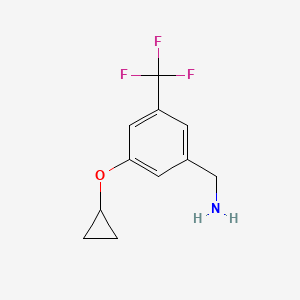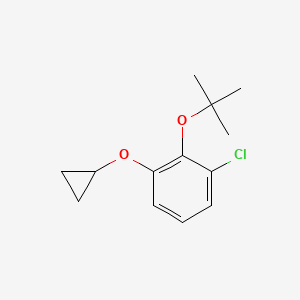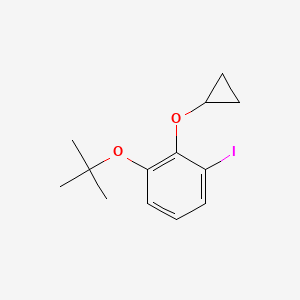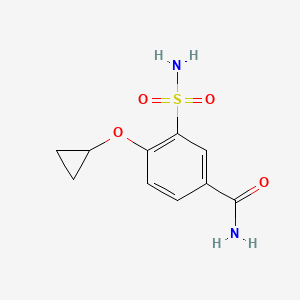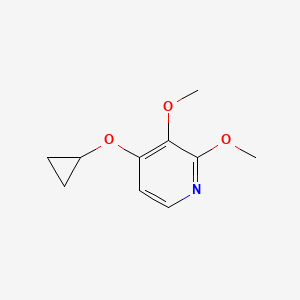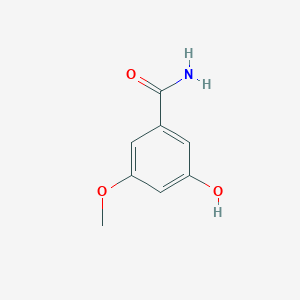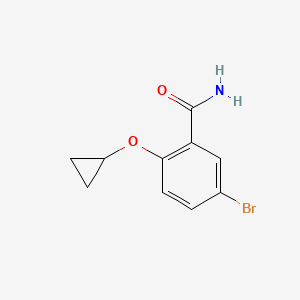
5-Bromo-2-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclopropoxybenzamide: is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position and a cyclopropoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-cyclopropoxybenzoic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated intermediate is then reacted with ammonia or an amine to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-cyclopropoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyclopropoxybenzamide depends on its specific application. In pharmacological studies, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The cyclopropoxy group and bromine atom contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness:
Cyclopropoxy Group: The presence of the cyclopropoxy group in 5-Bromo-2-cyclopropoxybenzamide imparts unique steric and electronic properties, influencing its reactivity and binding interactions.
Bromine Substitution: The bromine atom at the 5-position enhances its ability to participate in substitution and coupling reactions.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
5-bromo-2-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H10BrNO2/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI-Schlüssel |
ZNWVKLHTGZYWGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



